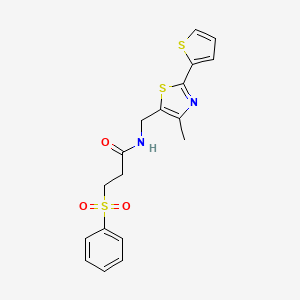

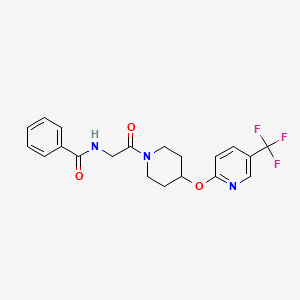

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide" is a complex molecule that likely contains a thiazole ring, a thiophene moiety, and a phenylsulfonyl group. These structural features are common in various synthetic compounds that exhibit a range of biological activities and are often used in medicinal chemistry for drug development.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the formation of thiazole or thiophene rings and the introduction of sulfonyl groups. For instance, the synthesis of benzo[d]-1,2-thiazole-1,1-dioxide derivatives includes directed lithiation of propanamides followed by cyclization and quenching reactions . Similarly, the synthesis of thiophene-based pyrazolines involves a ring closure reaction of propenones with thiosemicarbazide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide, reveals that the sulfonamide nitrogen atoms exhibit a nearly trigonal-planar geometry, which is likely to be a feature in the compound of interest as well . The orientation of the thiazole and phenylsulfonyl groups can significantly influence the overall molecular conformation and, consequently, the biological activity.

Chemical Reactions Analysis

Compounds with similar structural motifs can undergo various chemical reactions. For example, N-ethyl-5-phenylisoxazolium 3-sulfonate can react with nucleophiles to form stable enamine adducts . The presence of reactive functional groups such as sulfonyl or amide in the compound of interest suggests that it may also participate in nucleophilic reactions, which could be exploited for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms (such as sulfur and nitrogen) suggests that the compound may have significant intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can affect its solubility, melting point, and stability. The crystal structure of related compounds provides insights into potential intermolecular interactions .

Aplicaciones Científicas De Investigación

Antimicrobial and Cytotoxic Activities

Compounds with thiazole derivatives have been synthesized and investigated for their antimicrobial activity. Certain derivatives have shown high antibacterial activity, whereas others displayed anticandidal effects against specific strains of Candida. Additionally, some of these compounds exhibited cytotoxic activity against human leukemia cells and other cancer cell lines, highlighting their potential in developing antimicrobial and anticancer therapeutics (Dawbaa et al., 2021).

Urease Inhibition and Cytotoxicity

A novel series of bi-heterocyclic propanamides showed promising activity against urease, an enzyme involved in several pathological conditions, including infections and urolithiasis. The synthesis of these compounds demonstrates the potential of such derivatives in creating less cytotoxic agents for therapeutic applications (Abbasi et al., 2020).

Inhibitors of Matrix Metalloproteinases

Thiadiazines, a related class of compounds, have been identified as potent inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in tissue remodeling and in the progression of various diseases, including cancer and arthritis. This application suggests the utility of thiazole and thiophene derivatives in developing inhibitors that could regulate MMP activity and potentially treat related diseases (Schröder et al., 2001).

Anticonvulsant Agents

Research on heterocyclic compounds containing a sulfonamide thiazole moiety has also uncovered their potential as anticonvulsant agents. Some synthesized derivatives have been found to protect against picrotoxin-induced convulsion, suggesting their application in epilepsy treatment (Farag et al., 2012).

Anti-Tumor Activities

Additionally, the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has led to compounds with promising anti-tumor activities. These derivatives were evaluated against hepatocellular carcinoma cell lines, demonstrating their potential in cancer research (Gomha et al., 2016).

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S3/c1-13-16(25-18(20-13)15-8-5-10-24-15)12-19-17(21)9-11-26(22,23)14-6-3-2-4-7-14/h2-8,10H,9,11-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUNNKNMCIGLMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2518118.png)

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropan-1-one](/img/structure/B2518121.png)

![3-allyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518136.png)

![7-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2518137.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2518138.png)